![molecular formula C12H7ClN2OS B2899186 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol CAS No. 2253736-68-2](/img/structure/B2899186.png)
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol” is a heterocyclic compound containing a thieno[2,3-d]pyridazine ring substituted with a phenol group at the 2-position and a chlorine atom at the 4-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyridazine ring, which is a bicyclic structure containing a thiophene ring fused with a pyridazine ring . The phenol group at the 2-position and the chlorine atom at the 4-position would be key functional groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenol and chlorine groups, as well as the nitrogen atoms in the pyridazine ring . The phenol group could potentially undergo reactions typical of alcohols and phenols, while the chlorine atom could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar phenol group and the electronegative chlorine atom could impact its solubility, while the aromatic rings could contribute to its stability .Mecanismo De Acción
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been associated with a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to interact with various biological targets, leading to a broad spectrum of pharmacological activities .
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol in lab experiments is its specificity. This compound targets a specific enzyme and can inhibit its activity without affecting other enzymes or cellular processes. However, one of the limitations is that this compound may not be effective in all types of cancer cells. Further research is needed to determine its effectiveness in different types of cancer.
Direcciones Futuras
There are several future directions for research on 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol. One direction is to investigate its potential in combination therapies with other anti-cancer drugs. Another direction is to explore its effectiveness in treating other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, further research is needed to determine the safety and toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol involves the reaction of 4-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 4-chlorothiophene-2-carbohydrazide. This intermediate is then reacted with 2-bromo-phenol in the presence of a base to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-Chlorothieno[2,3-d]pyridazin-7-yl)phenol has shown potential in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of certain enzymes. It has also been found to be effective in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorothieno[2,3-d]pyridazin-7-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-12-8-5-6-17-11(8)10(14-15-12)7-3-1-2-4-9(7)16/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVKNLNYHXWLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(C3=C2SC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
![2-((3-(4-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2899109.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)
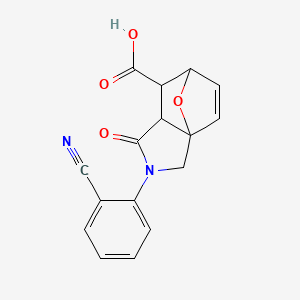
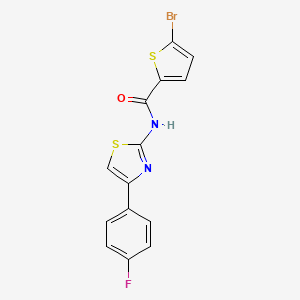
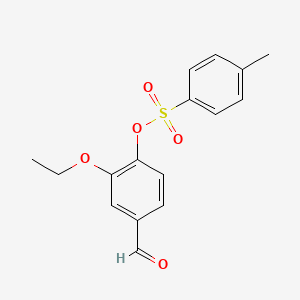
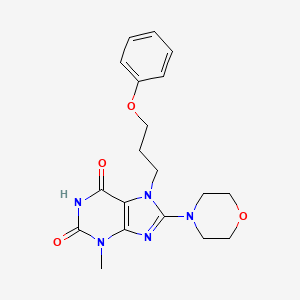
![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)
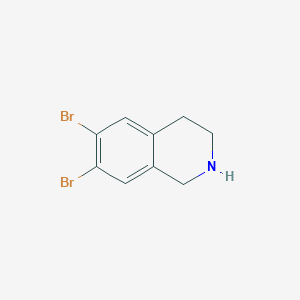
![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)